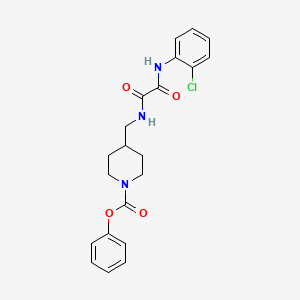

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a phenyl carbamate group and a 2-chlorophenyl-acetamido methyl side chain. The presence of the 2-chlorophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name |

phenyl 4-[[[2-(2-chloroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c22-17-8-4-5-9-18(17)24-20(27)19(26)23-14-15-10-12-25(13-11-15)21(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZJESYJYVEXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.

Mode of Action

It is likely that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biological Activity

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 429.9 g/mol, is primarily studied for its antimicrobial properties and other therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps that require careful optimization to enhance yield and purity. The general procedure includes the formation of the piperidine ring and the introduction of the various functional groups that contribute to its biological activity. Key reagents often include chlorinated phenyl derivatives and acetamido groups, which are crucial for the compound's efficacy against microbial targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against multidrug-resistant bacterial strains. This is attributed to its ability to interfere with essential cellular processes in bacteria, such as protein synthesis and cell wall formation .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 18 | 64 µg/mL |

| Pseudomonas aeruginosa | 15 | 128 µg/mL |

| Salmonella Typhi | 22 | 16 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves binding to specific targets within microbial cells. It is believed to inhibit key enzymes involved in bacterial metabolism, leading to cell death. Additionally, the presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar piperidine derivatives. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of synthesized piperidine derivatives, demonstrating their potential as effective antimicrobial agents .

Another case study focused on enzyme inhibition, where compounds structurally similar to this compound showed significant inhibition against acetylcholinesterase and urease enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Modifications such as varying substituents on the phenyl ring or altering the acetamido group have been shown to impact both potency and selectivity against target pathogens .

Table 2: Comparison of Biological Activities of Piperidine Derivatives

| Compound | Antibacterial Activity | Enzyme Inhibition (AChE) |

|---|---|---|

| Phenyl 4-((2-chlorophenyl)... | High | Moderate |

| Another Piperidine Derivative | Moderate | High |

| Yet Another Derivative | Low | Low |

Scientific Research Applications

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 429.9 g/mol. Classified as a piperidine derivative, it is primarily researched for its biological activity, particularly in the context of antimicrobial properties.

Scientific Applications

This compound has several scientific applications:

- Medicinal Chemistry : It serves as a building block in synthesizing more complex molecules with potential therapeutic applications.

- Antimicrobial Research : The compound is used to study and develop new antimicrobial agents.

- Pharmaceutical Development : It is involved in developing new pharmaceutical products.

- Biological Activity Studies : The compound is utilized in experiments to understand its interactions with biological systems.

The potential applications highlight its importance in both academic research and practical pharmaceutical development.

Chemical Reactions

This compound undergoes various chemical reactions that are significant for its application in medicinal chemistry:

- Acylation : Introduction of acyl groups to modify the compound's properties.

- Esterification : Formation of esters to alter its reactivity and solubility.

- Amidation : Formation of amide bonds to create new derivatives with enhanced therapeutic efficacy.

These reactions are crucial for modifying the compound's properties to enhance its therapeutic efficacy.

Handling and Properties

This compound exhibits several physical and chemical properties relevant to its application:

- Solubility : Its solubility in various solvents affects its formulation and delivery.

- Stability : The compound's stability under different conditions is crucial for storage and handling.

- Reactivity : Understanding its reactivity with other chemical species is important for synthesis and modification.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with several pharmacologically active molecules:

Key Observations :

- The 2-chlorophenyl group in the target compound distinguishes it from non-halogenated analogs like 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride, which lacks the acetamido methyl side chain .

Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolic Stability : Piperidine carbamates are generally resistant to hydrolysis compared to esters (e.g., methyl carboxylates in ), suggesting prolonged half-life .

- Receptor Binding: The acetamido methyl side chain may mimic endogenous ligands for kinases or GPCRs, similar to 2-amino-pyridine derivatives in , which show antimicrobial activity via enzyme inhibition .

Antimicrobial Activity

While direct data on the target compound is lacking, structurally related 2-amino-pyridine derivatives () exhibit moderate to strong activity against E. coli and S. aureus (MIC: 8–32 µg/mL) due to inhibition of bacterial topoisomerases . The chloro-substituted phenyl group in the target compound may enhance potency by promoting hydrophobic interactions with bacterial enzyme pockets .

Neuropharmacological Potential

Piperidine carboxylates with aromatic substituents (e.g., methyl 1-(2-phenylethyl)-4-phenylpropionylamino-piperidinecarboxylate) are linked to GABA-A receptor modulation, but the target compound’s carbamate group likely redirects activity toward peripheral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.